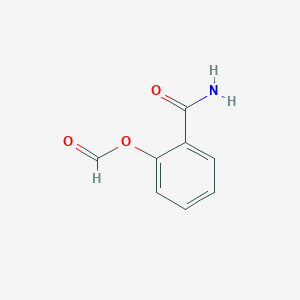

2-Carbamoylphenyl formate

Description

Structure

3D Structure

Properties

CAS No. |

90354-57-7 |

|---|---|

Molecular Formula |

C8H7NO3 |

Molecular Weight |

165.15 g/mol |

IUPAC Name |

(2-carbamoylphenyl) formate |

InChI |

InChI=1S/C8H7NO3/c9-8(11)6-3-1-2-4-7(6)12-5-10/h1-5H,(H2,9,11) |

InChI Key |

DGVIISLJHPSLCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OC=O |

Origin of Product |

United States |

Reaction Mechanisms and Kinetic Investigations of 2 Carbamoylphenyl Formate

Mechanisms of Formate (B1220265) Ester Formation and Hydrolysis

The reactivity of the formate ester in 2-Carbamoylphenyl Formate is significantly influenced by the ortho-carbamoyl group. This neighboring group participation is a central theme in its hydrolysis.

Acid-Catalyzed Esterification and Cleavage Kinetics

The formation of this compound can be achieved through Fischer esterification, where 2-hydroxybenzamide (salicylamide) is reacted with an excess of formic acid in the presence of a strong acid catalyst, such as sulfuric acid. diva-portal.orgnih.gov The mechanism proceeds via protonation of the formic acid's carbonyl oxygen, which enhances its electrophilicity. The phenolic hydroxyl group of salicylamide (B354443) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. oregonstate.edu Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. nih.gov This is a reversible process, and the equilibrium can be shifted towards the product by removing water as it forms. nih.gov

The acid-catalyzed hydrolysis of this compound is the reverse of this process. The reaction is initiated by the protonation of the ester's carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. scribd.com This leads to the formation of a tetrahedral intermediate. The key feature in the hydrolysis of this compound, particularly under neutral or alkaline conditions, is the intramolecular participation of the neighboring carbamoyl (B1232498) group. researchgate.net However, under strongly acidic conditions, this intramolecular catalysis is less significant as the amide group itself can be protonated, diminishing its nucleophilic character. The kinetics of hydrolysis for simple alkyl formates have been shown to be enhanced by the presence of formic acid as a catalyst. diva-portal.org

Enzymatic Cleavage and Formation Mechanisms via Biocatalysts

Biocatalysts, such as esterases and lipases, offer specific and mild conditions for both the formation and cleavage of ester bonds. researchgate.net The enzymatic hydrolysis of this compound would likely proceed via a mechanism similar to that of other carboxylesterases. nih.gov In this mechanism, a serine residue in the enzyme's active site, part of a catalytic triad (B1167595) (commonly Ser-His-Asp), acts as a nucleophile. nih.gov It attacks the carbonyl carbon of the formate ester, leading to a tetrahedral intermediate. This intermediate then collapses, releasing the 2-hydroxybenzamide (salicylamide) moiety and forming an acyl-enzyme intermediate. The subsequent hydrolysis of this acyl-enzyme intermediate by a water molecule, activated by a histidine residue, regenerates the free enzyme and releases formic acid.

The enzymatic formation, or transesterification, could also be catalyzed by lipases. tamu.edu This might involve the reaction of salicylamide with a simple formate ester, like ethyl formate. The enzyme would first react with the ethyl formate to form the formyl-enzyme intermediate, which then reacts with the hydroxyl group of salicylamide to produce this compound. The efficiency of such enzymatic processes depends on factors like the specific enzyme used, solvent, temperature, and pH. nih.gov

Oxidative Cleavage Pathways of the Formate Ester

Oxidative cleavage provides an alternative route for the degradation of formate esters. This can be achieved using various oxidizing agents. For instance, systems like laccase/1-hydroxybenzotriazole have been used for the oxidative cleavage of related cyclic aryl ethers. rsc.org For formate esters, oxidative pathways can be initiated by radical species. The specific mechanism would depend on the oxidant used. For example, hypervalent iodine reagents can cleave α-aryl aldehydes, which share some structural similarities with aryl formates. researchgate.net Another potential pathway involves the oxidation of the aromatic ring or the benzylic position of related compounds, which can lead to the cleavage of the ester bond. nih.gov The presence of the electron-withdrawing carbamoyl group might influence the susceptibility of the aromatic ring to oxidative attack.

Carbamate (B1207046) Group Formation and Hydrolysis Mechanisms

The defining feature of this compound is the primary amide (carbamoyl) group at the ortho position. While this group's primary role is in intramolecular catalysis of ester hydrolysis, the general principles of carbamate chemistry are relevant for context.

Carbon Dioxide-Amine Interactions and Equilibria in Various Media

Carbamates are formally derivatives of the unstable carbamic acid. nih.gov They can be formed by the reaction of carbon dioxide with primary or secondary amines. nih.gov This reaction is an equilibrium process. For instance, ammonia (B1221849) reacts with carbon dioxide to form ammonium (B1175870) carbamate. nih.gov

2 NH₃ + CO₂ ⇌ NH₄[H₂NCO₂]

In aqueous solutions, the carbamate anion exists in equilibrium with bicarbonate and the corresponding ammonium cation. nih.gov The position of this equilibrium is dependent on pH and the specific amine. While this is a fundamental reaction in carbamate chemistry, it is not the primary pathway for the synthesis of the carbamoyl group in this compound, which is typically introduced via methods like the hydrolysis of a nitrile or the ammonolysis of an acyl chloride. nih.govresearchgate.net

Catalytic Roles in Carbamate Formation and Hydrolysis

The hydrolysis of the amide bond in the carbamoyl group of this compound is generally a slow process, especially when compared to the hydrolysis of the formate ester, which is significantly accelerated by neighboring group participation. researchgate.netresearchgate.net The amide bond is known to be resistant to acid cleavage under conditions that would hydrolyze the ester. researchgate.net

However, the carbamoyl group itself plays a crucial catalytic role in the hydrolysis of the adjacent ester. This is a classic example of neighboring group participation or intramolecular catalysis. wikipedia.orgnih.gov The hydrolysis rate of esters with a neighboring carbamoyl group, such as 2-carbamoylbenzoates, is significantly enhanced compared to their para-substituted, non-participating isomers. researchgate.net The mechanism involves the nucleophilic attack of the amide nitrogen (or oxygen, depending on the conditions and amide substitution) on the ester's carbonyl carbon, forming a cyclic intermediate (a phthalimide (B116566) derivative in the case of benzoates). researchgate.net This intermediate then rapidly hydrolyzes to release the alcohol and form phthalic acid derivatives.

The rate of this intramolecularly catalyzed hydrolysis is dependent on the substituents on the carbamoyl nitrogen. Studies on 2-carbamoylbenzoates have shown that N-alkyl substituents can influence the rate of cyclization and subsequent hydrolysis. researchgate.net

Interactive Data Table: Relative Hydrolysis Rates of Substituted 2-Carbamoylbenzoates

The following table, based on data from studies on related benzoate (B1203000) esters, illustrates the effect of substituents on the carbamoyl group on the rate of intramolecularly assisted hydrolysis. researchgate.net This provides insight into how the structure of the neighboring group can modulate the cleavage rate of the ester.

| Neighboring Group | Leaving Alcohol | Relative Rate of Hydrolysis |

| 2-[(Ethylamino)carbonyl] | Geraniol | Faster |

| 2-(Aminocarbonyl) | Geraniol | Intermediate |

| 2-[(Isopropylamino)carbonyl] | Geraniol | Slower |

| 2-[(Ethylamino)carbonyl] | Citronellol | Faster |

| 2-Formyl | Geraniol | Much Slower |

| 2-Acetyl | Geraniol | Much Slower |

Mechanistic Studies of Carbamate Stability and Reactivity

The stability and reactivity of the carbamate group in "this compound" are significantly influenced by the presence of the ortho-formate group. The interaction between these neighboring groups dictates the mechanistic pathways the molecule undergoes in different chemical environments.

The carbamate functional group can be viewed as a hybrid of an amide and an ester, and its chemical reactivity is comparable to both. google.com This "amide-ester" nature contributes to the chemical stability of carbamates, which arises from resonance between the amide and carboxyl functionalities. google.com Theoretical and experimental studies have investigated this stability by estimating the rotational barriers of the C-N bond. google.com

In the context of "this compound," the ortho-ester group plays a crucial role in the molecule's reactivity, particularly in hydrolysis reactions. The proximity of the carbamoyl group allows for intramolecular catalysis, where the carbamoyl group itself participates in the reaction mechanism, affecting the rate and outcome of the transformation. This phenomenon, known as neighboring group participation, is a key feature of the chemistry of ortho-substituted phenyl esters. researchgate.netwikipedia.org

Studies on analogous compounds, such as 2-carbamoylbenzoates, reveal that the neighboring carbamoyl group can act as an intramolecular nucleophile, attacking the ester carbonyl carbon. This leads to the formation of a cyclic intermediate, which then undergoes further reaction to release the alcohol or phenol (B47542) leaving group. The efficiency of this intramolecular cyclization is dependent on the substituents on the carbamoyl nitrogen. For instance, 2-[(ethylamino)carbonyl]benzoates have been found to cyclize faster than the unsubstituted 2-(aminocarbonyl)benzoates. researchgate.net

The stability of the carbamate moiety is also a critical factor in its reactivity. While carbamates are generally stable, their hydrolysis can be catalyzed by acids or bases. In the case of "this compound," the intramolecular nature of the catalysis by the neighboring carbamoyl group can lead to enhanced reaction rates compared to its para or meta isomers, where such intramolecular assistance is not possible.

Intermolecular and Intramolecular Rearrangement Pathways Involving this compound

Rearrangement reactions involve the migration of an atom or a group from one position to another within a molecule, potentially leading to a structural isomer of the original compound. gla.ac.uksylzyhg.com These rearrangements can be broadly classified as either intermolecular, where the migrating group detaches completely from the molecule before reattaching at a different position, or intramolecular, where the migrating group remains associated with the molecule throughout the process. gla.ac.ukiitd.ac.in

For "this compound," the most significant rearrangement pathway is likely to be an intramolecular process driven by the neighboring carbamoyl and formate groups. While specific studies on the rearrangement of "this compound" are not prevalent, analogies can be drawn from related systems.

One potential intramolecular rearrangement is the "ester dance" reaction, which involves the translocation of an ester group on an aromatic ring, catalyzed by a transition metal like palladium. nih.gov In this type of rearrangement, an ester group at one position can migrate to an adjacent position on the aromatic ring. nih.gov This process is believed to occur through a sequence of oxidative addition, deprotonation, and reductive elimination steps. nih.gov While this is a catalyzed process, it highlights the possibility of ester group migration on a phenyl ring.

A more probable intramolecular rearrangement for "this compound," especially under thermal or catalytic conditions, would involve the interaction of the ortho-carbamoyl and formate groups. This could lead to a cyclization reaction, forming a five-membered ring intermediate. The stability of this intermediate would be a key factor in determining the feasibility of such a rearrangement.

Distinguishing between intermolecular and intramolecular rearrangements can be achieved through crossover experiments. In such an experiment, a mixture of two similar but isotopically labeled reactants is subjected to the reaction conditions. If the products show a mixing of the isotopic labels (crossover products), it indicates an intermolecular pathway. Conversely, the absence of crossover products suggests an intramolecular mechanism. iitd.ac.in

Kinetic Studies of this compound Reactions

Kinetic studies are essential for understanding the reaction mechanisms of "this compound" by providing quantitative data on reaction rates and the factors that influence them. Such studies typically involve monitoring the change in concentration of reactants or products over time. nih.govresearchgate.net

Determination of Reaction Rates and Rate Constants

The rate of a chemical reaction can be expressed as a rate law, which is a mathematical relationship between the reaction rate and the concentrations of the reactants. ku.edu For the hydrolysis of an ester like "this compound," the reaction rate can often be described by a pseudo-first-order or second-order rate equation, depending on the reaction conditions.

The rate constant (k) is a proportionality constant in the rate law that is specific to a particular reaction at a given temperature. acs.org Experimental determination of the rate constant is a primary goal of kinetic studies. This is often achieved by measuring the concentration of the reactant or product at various time intervals and then fitting this data to an integrated rate law. ulisboa.pt Spectrophotometric methods are commonly employed for this purpose, where the change in absorbance of a reactant or product is monitored over time. researchgate.netresearchgate.net

For reactions involving "this compound," such as hydrolysis, the rate constant would quantify how fast the formate group is cleaved. In studies of analogous 2-carbamoylbenzoates, the rate constants for alkaline hydrolysis were determined using analytical HPLC to monitor the disappearance of the starting ester. researchgate.net

Below is a hypothetical data table illustrating the kind of data that would be collected in a kinetic study of the hydrolysis of "this compound."

| Time (s) | Concentration of this compound (M) | ln[Concentration] |

|---|---|---|

| 0 | 0.100 | -2.303 |

| 60 | 0.085 | -2.465 |

| 120 | 0.072 | -2.631 |

| 180 | 0.061 | -2.797 |

| 240 | 0.052 | -2.957 |

| 300 | 0.044 | -3.124 |

From such data, a plot of ln[Concentration] versus time would yield a straight line for a first-order reaction, with the slope being equal to -k.

Influence of Reaction Parameters on Kinetics (e.g., Temperature, Concentration, pH)

The kinetics of reactions involving "this compound" are significantly affected by various experimental parameters.

Temperature: The rate of most chemical reactions increases with temperature. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation. acs.org By measuring the rate constant at different temperatures, the activation energy (Ea) for the reaction can be determined. acs.org This provides insight into the energy barrier that must be overcome for the reaction to occur.

Concentration: The rate of a reaction is generally dependent on the concentration of the reactants, as described by the rate law. For a reaction involving "this compound" and a nucleophile, increasing the concentration of either species would typically increase the reaction rate. organic-chemistry.org

pH: The pH of the reaction medium can have a profound effect on the kinetics of reactions of "this compound," particularly hydrolysis. The rate of hydrolysis is often pH-dependent due to the involvement of H+ or OH- ions as catalysts.

In studies of the hydrolysis of 2-aminobenzoate (B8764639) esters, a close analog to "this compound," the pseudo-first-order rate constants were found to be pH-independent in the range of pH 4 to 8. iitd.ac.innih.gov This was attributed to intramolecular general base catalysis by the neighboring amino group. iitd.ac.innih.gov A similar pH-rate profile might be expected for "this compound," where the carbamoyl group can act as an intramolecular catalyst. Below the pKa of the carbamoyl group's conjugate acid, the rate would likely decrease as the catalytic group becomes protonated and less effective.

The table below summarizes the expected influence of these parameters on the reaction kinetics of "this compound."

| Parameter | Influence on Reaction Rate | Kinetic Relationship |

|---|---|---|

| Temperature | Increases with increasing temperature | Arrhenius Equation: k = Ae-Ea/RT |

| Concentration | Increases with increasing reactant concentration | Rate Law: Rate = k[Reactant 1]x[Reactant 2]y |

| pH | Rate is often pH-dependent, may show a plateau in the rate-pH profile due to intramolecular catalysis | pH-rate profile (log k vs. pH) |

Derivatives, Analogues, and Structural Modifications of 2 Carbamoylphenyl Formate

Synthesis and Characterization of Substituted 2-Carbamoylphenyl Formates

The synthesis of substituted derivatives of 2-Carbamoylphenyl formate (B1220265) involves targeted modifications to the phenyl ring or the functional groups. Research has demonstrated the synthesis of closely related structures, which provides a blueprint for generating a variety of substituted analogues.

A key example is the synthesis of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (B1210297), an analogue where the formate group is replaced by an acetate and a 4-acetylphenyl group is attached to the carbamoyl (B1232498) nitrogen. This compound was prepared from 2-acetoxybenzoyl chloride (a derivative of aspirin) and 4-aminoacetophenone. researchgate.net The reaction highlights a common strategy for creating N-substituted carbamoylphenyl derivatives through the acylation of an aniline (B41778) derivative with a suitably activated benzoic acid derivative. researchgate.net

Another relevant synthetic effort involves the preparation of diarylamine-guided carboxamide derivatives. For instance, N-(2-Carbamoylphenyl)-2-((3-(trifluoromethyl)phenyl)amino)benzamide was synthesized, showcasing the 2-carbamoylphenyl unit being incorporated into a larger diamide (B1670390) structure. frontiersin.org The synthesis involved the reaction of corresponding precursors, followed by purification via recrystallization to yield the target molecule. frontiersin.org

Table 1: Characterization Data for a Substituted 2-Carbamoylphenyl Analogue researchgate.net

| Compound Name | Formula | Molecular Weight ( g/mol ) | Key Analytical Data |

|---|

Formation of Related Aromatic Carbamoyl and Formate Derivatives

The formation of the constituent functional groups of 2-Carbamoylphenyl formate—the aromatic carbamoyl group and the formate ester—can be achieved through various established synthetic methodologies.

Aromatic Carbamoyl Group Formation: The introduction of a carbamoyl group onto an aromatic ring is a fundamental transformation in organic synthesis. Modern methods allow for direct and regioselective carbamoylation. One such approach utilizes trimethylsilyltrifluoromethanesulfonate (TMSOTf) as a Lewis acid to activate N,N-dialkylcarbamoyl chlorides. This generates a highly electrophilic carbamoyl triflate intermediate in situ, which can then react with electron-rich aromatic compounds in a Friedel-Crafts-type reaction. researchgate.netresearchgate.net

Other versatile methods include:

Palladium-catalyzed cross-coupling: Aryl chlorides and triflates can be coupled with sodium cyanate (B1221674) in the presence of an alcohol to directly form aryl carbamates. organic-chemistry.org

From isocyanates: Isocyanates are common precursors to carbamates and ureas. They can be generated in situ via methods like the Lossen rearrangement of hydroxamic acids or the photocatalyzed oxidative decarboxylation of oxamic acids, thus avoiding the handling of toxic isocyanate reagents. organic-chemistry.orgorganic-chemistry.org

Transcarbamoylation: Methyl carbamate (B1207046) can serve as an economical carbamoyl donor in tin-catalyzed reactions, offering broad functional group tolerance. organic-chemistry.org

Aromatic Formate Ester Formation: The synthesis of aromatic formate esters, or phenyl formates, is typically accomplished through the formylation of the corresponding phenol (B47542). Standard esterification conditions involving formic acid and a dehydrating agent can be employed. Alternatively, mixed anhydrides or other activated forms of formic acid can be used to facilitate the reaction with the phenolic hydroxyl group.

Structure-Reactivity Relationship Studies of Analogous Compounds

Structure-reactivity relationship (SAR) studies are crucial for understanding how modifications to a chemical structure influence its reactivity. While comprehensive SAR studies specifically on this compound are not widely published, principles can be drawn from studies on analogous aromatic compounds.

For example, a systematic study of 2-sulfonylpyrimidines demonstrated that their reactivity in nucleophilic aromatic substitution (SNAr) reactions could be modulated over nine orders of magnitude by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the pyrimidine (B1678525) ring. nih.gov Strong EWGs like nitro (−NO₂) or cyano (−CN) groups drastically increase the reaction rate by stabilizing the negatively charged Meisenheimer intermediate, whereas strong EDGs like amino (−NH₂) or methoxy (B1213986) (−OMe) groups can deactivate the system towards nucleophilic attack. nih.gov

Applying these principles to this compound, one can predict reactivity trends:

Ester Hydrolysis: The susceptibility of the formate ester to hydrolysis would be enhanced by EWGs on the phenyl ring. These groups would make the carbonyl carbon more electrophilic and stabilize the phenolate (B1203915) leaving group.

Carbamoyl Group Reactivity: The properties of the carbamoyl group, such as its acidity or ability to participate in hydrogen bonding, would also be influenced by substituents on the ring.

Table 2: Predicted Reactivity Trends for Substituted this compound Analogues

| Substituent (R) on Phenyl Ring | Electronic Effect | Predicted Effect on Formate Ester Reactivity (vs. H) |

|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | Increased |

| -Cl | Inductive Electron-Withdrawing | Increased |

| -CH₃ | Weak Electron-Donating | Decreased |

These predictions are based on established principles of physical organic chemistry and SAR studies of related systems. nih.govnih.gov

Development of Novel Chemical Scaffolds Incorporating the this compound Moiety

The 2-carbamoylphenyl moiety is recognized as a valuable building block or "privileged structure" for the development of novel chemical scaffolds, particularly in medicinal chemistry. unife.itmdpi.com Its defined spatial arrangement of hydrogen bond donors and acceptors makes it an attractive anchor for designing molecules that can interact with biological targets.

A prominent example is the discovery of SCO-267, a potent full agonist for G-protein-coupled receptor 40 (GPR40), a target for type 2 diabetes treatment. The optimization process for this drug candidate led to a novel scaffold that incorporates a 2-carbamoylphenyl piperidine (B6355638) moiety . acs.org This demonstrates how the core 2-carbamoylphenyl structure can be integrated into a more complex molecule to achieve specific biological activity. acs.org

Furthermore, the carbamoylphenyl unit has been used as a starting material for synthesizing new heterocyclic systems. In one study, 1-(4-carbamoylphenyl)-3-methylthiourea was reacted with dialkyl acetylenedicarboxylates to produce novel 1,3-thiazole derivatives in good yields. researchgate.net This illustrates the utility of the carbamoylphenyl fragment in constructing more elaborate chemical architectures. The identification of such recurring molecular frameworks in bioactive molecules is a key strategy in modern drug discovery, allowing for the generation of leads with enhanced drug-like properties. unife.it

Advanced Analytical Methodologies for 2 Carbamoylphenyl Formate Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for probing the molecular architecture of 2-Carbamoylphenyl formate (B1220265). By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the definitive structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of 2-Carbamoylphenyl formate.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The formate proton (-OCHO) is particularly diagnostic, expected to appear as a distinct singlet at a downfield chemical shift, typically in the range of δ 8.2-8.3 ppm, due to the deshielding effect of the adjacent carbonyl group. rsc.org The protons of the carbamoyl (B1232498) group (-CONH₂) would appear as two broad singlets, their chemical shift being concentration and solvent-dependent. The four protons on the aromatic ring would exhibit complex splitting patterns (multiplets) in the characteristic aromatic region (δ 7.0-8.0 ppm), with their specific shifts and coupling constants determined by the electronic effects of the formate and carbamoyl substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The carbonyl carbons of the formate and amide groups are expected at the most downfield positions (typically δ 160-170 ppm). The carbons of the benzene (B151609) ring would resonate in the δ 120-150 ppm range. Advanced NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish ¹H-¹H connectivities and directly link protons to their attached carbons, respectively, thereby confirming the substitution pattern on the aromatic ring. cnr.itmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and chemical shift principles.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Formate C=O | - | ~160 |

| Formate H | ~8.2 (singlet) | - |

| Amide C=O | - | ~168 |

| Amide NH₂ | Two broad singlets (variable) | - |

| Aromatic Carbons | - | ~120-150 |

| Aromatic Protons | ~7.0-8.0 (multiplets) | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would be from the carbonyl (C=O) stretching vibrations. The formate ester carbonyl stretch is anticipated at a relatively high wavenumber, around 1750-1770 cm⁻¹, while the amide carbonyl (Amide I band) would appear at a lower frequency, typically around 1650-1680 cm⁻¹. nih.gov The presence of the primary amide is further confirmed by the N-H stretching vibrations, which usually appear as two distinct sharp bands in the 3200-3400 cm⁻¹ region. nih.gov Other significant absorptions include C-O stretching for the ester group (1100-1200 cm⁻¹), C-N stretching for the amide, and various bands for the aromatic ring, including C=C stretching (~1450-1600 cm⁻¹) and C-H bending vibrations. vscht.cz

Table 2: Expected Characteristic IR Absorption Bands for this compound Data compiled from standard IR correlation tables and spectra of related compounds. nih.govvscht.cz

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amide (-NH₂) | 3200 - 3400 (two bands) | Medium |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium-Weak |

| C=O Stretch | Formate Ester | 1750 - 1770 | Strong |

| C=O Stretch (Amide I) | Primary Amide | 1650 - 1680 | Strong |

| C=C Stretch | Benzene Ring | 1450 - 1600 | Medium |

| C-O Stretch | Ester | 1100 - 1200 | Strong |

Mass Spectrometry (MS and Tandem MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions.

In Electron Ionization Mass Spectrometry (EI-MS), this compound would produce a molecular ion peak (M⁺) corresponding to its exact molecular mass. The structure of the molecule, containing two carbonyl groups, provides several predictable pathways for fragmentation. Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation route. Key fragmentation events would likely include:

Loss of the formyloxy radical (•OCHO): This would generate a significant fragment ion corresponding to the 2-carbamoylbenzoyl cation.

Loss of the formyl radical (•CHO): Leading to a fragment ion.

Loss of the carbamoyl radical (•CONH₂): Resulting in a formate-substituted benzoyl cation.

Tandem mass spectrometry (MS/MS) can be employed to further investigate these fragmentation pathways. By selecting a specific parent ion (like the molecular ion) and subjecting it to collision-induced dissociation (CID), a secondary fragmentation spectrum is generated, providing more profound structural detail and confirming the connectivity of the molecule.

Table 3: Predicted Key Mass Fragments for this compound in EI-MS Predicted fragmentation based on general principles of mass spectrometry.

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 165 | [M]⁺ (Molecular Ion) | - |

| 120 | [M - •OCHO]⁺ | •OCHO (45 Da) |

| 136 | [M - •CHO]⁺ | •CHO (29 Da) |

| 121 | [M - •CONH₂]⁺ | •CONH₂ (44 Da) |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from complex mixtures, such as reaction matrices or biological samples, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the separation and quantification of non-volatile or thermally sensitive compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically most suitable.

In this approach, a non-polar stationary phase, most commonly a C18 (octadecylsilane) column, is used with a polar mobile phase. nih.govnih.gov A typical mobile phase would consist of a mixture of water (often buffered with agents like phosphate (B84403) or formate to control pH and ensure peak symmetry) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). researchgate.net The separation can be performed using either an isocratic (constant mobile phase composition) or gradient (variable composition) elution to achieve optimal resolution and analysis time. Detection is readily accomplished using a UV detector, as the aromatic ring in this compound exhibits strong absorbance in the UV region (typically around 230-300 nm). researchgate.net

Table 4: Typical HPLC Parameters for the Analysis of this compound Conditions based on methods for analogous aromatic amides and esters. nih.govfarmaciajournal.com

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 235 nm or 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. The suitability of direct GC analysis for this compound must be carefully evaluated. The compound's polarity, particularly due to the primary amide group (-CONH₂), can lead to poor peak shape (tailing) and potential adsorption on the column or injector liner.

For direct analysis, a robust, mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5 or DB-5), would be a common choice, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). However, to overcome the challenges associated with the active hydrogens of the amide group, chemical derivatization is often necessary prior to GC analysis. nih.gov Silylation, for instance, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can replace the active hydrogens with less polar trimethylsilyl (B98337) (TMS) groups. This process increases the compound's volatility and thermal stability, leading to improved chromatographic performance with sharper, more symmetrical peaks. jfda-online.com

Table 5: Potential Gas Chromatography Parameters for this compound Conditions are proposed for both direct and derivatized analysis.

| Parameter | Condition |

| Analysis Type | Direct or after Silylation Derivatization |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 280-300 °C |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques are powerful tools in analytical chemistry, combining the separation power of chromatography with the detection and identification capabilities of mass spectrometry. ijpsjournal.comresearchgate.net These methods are indispensable for analyzing complex mixtures, allowing for the separation, identification, and quantification of individual components. ajpaonline.comchemijournal.com For a compound like this compound, both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be applicable, with the choice depending on the sample matrix and the compound's thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of moderately polar and thermally labile compounds, a category into which this compound falls. researchgate.netsepscience.com The technique separates compounds in a liquid mobile phase passing through a solid stationary phase, followed by ionization and mass analysis. nih.gov

A hypothetical LC-MS method for the analysis of this compound in a reaction mixture could involve the following:

Sample Preparation : The reaction mixture would be diluted with a suitable solvent, such as acetonitrile or methanol, and filtered through a 0.22 µm syringe filter to remove particulate matter.

Chromatographic Separation : A reverse-phase C18 column is commonly used for the separation of aromatic compounds. nih.gov A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) would likely provide good separation from starting materials and byproducts.

Mass Spectrometric Detection : Electrospray ionization (ESI) in positive ion mode would be a suitable ionization technique for this compound, likely forming a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) could be used for structural confirmation by fragmenting the parent ion. nih.govhpst.cz

Table 1: Illustrative LC-MS Data for Analysis of a this compound Mixture

| Compound | Expected Retention Time (min) | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| 2-Aminobenzamide (B116534) | 1.8 | 137.07 | 120.0, 92.0 |

| This compound | 4.2 | 166.05 | 149.0, 121.0, 93.0 |

| Salicylamide (B354443) | 3.5 | 138.05 | 121.0, 93.0 |

This table is for illustrative purposes only and represents hypothetical data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. ajpaonline.com For this compound, its applicability would depend on its thermal stability; degradation in the hot GC inlet is a possibility for carbamate-containing structures. sepscience.com If the compound is sufficiently stable, or if derivatization is employed, GC-MS can provide excellent separation and structural information. nih.govmdpi.com

A potential GC-MS method could be as follows:

Sample Preparation : The sample could be extracted into a volatile organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). For compounds with polar functional groups, derivatization, such as silylation, might be necessary to increase volatility and thermal stability. mdpi.comnih.gov

Chromatographic Separation : A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl methyl siloxane column, would be appropriate. nih.gov

Mass Spectrometric Detection : Electron Impact (EI) ionization is the most common technique in GC-MS, providing a reproducible fragmentation pattern that can be compared against spectral libraries for identification. nih.gov

In Situ Reaction Monitoring Techniques for Mechanistic Elucidation

In situ (in the reaction mixture) monitoring techniques are crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions without the need for sampling and quenching. Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful for this purpose.

For the synthesis of this compound, for instance, from 2-aminobenzamide and a formylating agent, in situ monitoring could track the progress of the reaction in real-time.

FTIR Spectroscopy : An Attenuated Total Reflectance (ATR) immersion probe could be inserted directly into the reaction vessel. nih.govresearchgate.net The reaction could be monitored by observing the decrease in the intensity of a characteristic vibrational band of a reactant (e.g., the N-H stretch of the starting amide) and the simultaneous increase in a band corresponding to the product (e.g., the ester carbonyl C=O stretch of this compound). unal.edu.co

Raman Spectroscopy : Similar to FTIR, a Raman probe can be immersed in the reaction mixture. Raman spectroscopy is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. acs.org The formation of the ester could be tracked by monitoring the appearance of characteristic bands for the formate group. acs.org

NMR Spectroscopy : For detailed mechanistic studies, in situ NMR spectroscopy can provide rich structural information on all species in the reaction mixture over time. oxinst.com By acquiring spectra at regular intervals, the concentration profiles of reactants, intermediates, and products can be determined. oxinst.com

Table 2: Example Data from In Situ FTIR Monitoring of this compound Synthesis

| Reaction Time (min) | Reactant Peak Absorbance (e.g., at 3400 cm⁻¹) | Product Peak Absorbance (e.g., at 1730 cm⁻¹) | % Conversion (Calculated) |

| 0 | 0.85 | 0.00 | 0 |

| 10 | 0.64 | 0.18 | 24.7 |

| 30 | 0.31 | 0.46 | 63.5 |

| 60 | 0.10 | 0.64 | 88.2 |

| 120 | 0.02 | 0.70 | 97.6 |

This table contains hypothetical data for illustrative purposes.

Validation Protocols for Analytical Methods in Compound Analysis

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. fda.gov Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for method validation. amsbiopharma.comich.orgdemarcheiso17025.comikev.org For a quantitative analysis of this compound, such as the hypothetical LC-MS method described above, the following validation parameters would be assessed:

Specificity/Selectivity : This ensures that the analytical signal is unequivocally from the analyte of interest. It is demonstrated by showing that there is no interference from other components in the sample matrix, such as starting materials, byproducts, or impurities. ich.org

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. ikev.org

Range : The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. fda.gov

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample) and comparing the measured value to the true value. ikev.org

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability : Precision under the same operating conditions over a short interval of time.

Intermediate Precision : Precision within the same laboratory but on different days, with different analysts, or on different equipment. ikev.org

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage. demarcheiso17025.com

Table 3: Summary of Validation Parameters and Illustrative Acceptance Criteria for a Quantitative LC-MS Method for this compound

| Validation Parameter | Assessment Method | Illustrative Acceptance Criteria |

| Specificity | Analysis of blank, placebo, and spiked samples | No interfering peaks at the retention time of the analyte |

| Linearity | Analysis of 5-6 standards across the range | Correlation coefficient (r²) ≥ 0.99 |

| Range | Confirmed by linearity, accuracy, and precision data | 80-120% of the target concentration |

| Accuracy | Analysis of spiked samples at 3 concentrations (n=3) | Recovery of 98.0% - 102.0% |

| Precision (Repeatability) | 6 replicate injections of a standard solution | RSD ≤ 2.0% |

| Precision (Intermediate) | Analysis on different days by different analysts | RSD ≤ 3.0% |

| Limit of Quantitation | Signal-to-noise ratio of 10:1 | To be determined experimentally |

| Robustness | Varying parameters like flow rate, temperature | RSD should remain within acceptable limits |

This table presents typical validation parameters and acceptance criteria for illustrative purposes.

Computational Chemistry and Theoretical Studies of 2 Carbamoylphenyl Formate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system. fiveable.me For 2-Carbamoylphenyl formate (B1220265), DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be employed to optimize its geometry and compute its electronic properties. irejournals.com

A key outcome of quantum chemical calculations is the description of molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. schrodinger.com A smaller gap generally suggests higher reactivity. wuxiapptec.com

For analogous compounds like 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate (B1210297), DFT calculations have been used to determine these properties. nih.gov Similar calculations for 2-Carbamoylphenyl formate would allow for the prediction of its reactivity and electronic stability. The distribution of HOMO and LUMO across the molecule would pinpoint the likely sites for nucleophilic and electrophilic attack, respectively. wuxibiology.com

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -7.0 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.5 eV | Indicates chemical reactivity and the energy of the first electronic transition. schrodinger.com |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Ionization Potential | 7.0 eV | The energy required to remove an electron. |

| Electron Affinity | 1.5 eV | The energy released when an electron is added. |

Note: The values in this table are illustrative and would be determined through specific DFT calculations for this compound.

Understanding the mechanisms of chemical reactions involving this compound, such as its hydrolysis or reactions at the carbamoyl (B1232498) or formate groups, requires the characterization of transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and rate. fiveable.me

Computational methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method, available in software packages like Gaussian, can be used to locate transition state structures. gaussian.com This involves starting with the geometries of the reactant and product and searching for the saddle point on the potential energy surface that connects them. researchgate.net For a reaction involving this compound, this analysis would provide a detailed picture of the bond-breaking and bond-forming processes. A key verification of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. bu.edu

| Reaction Parameter | Calculated Value (Illustrative) | Description |

| Reactant Energy | 0.0 kcal/mol | Relative energy of the starting materials. |

| Product Energy | -15.0 kcal/mol | Relative energy of the final products. |

| Transition State Energy | +25.0 kcal/mol | Energy of the highest point on the reaction pathway. |

| Activation Energy | +25.0 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a first-order saddle point (a true transition state). bu.edu |

Note: These values are hypothetical and would be the result of specific transition state calculations for a given reaction of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations often focus on static structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations provide a way to study the conformational flexibility and intermolecular interactions of this compound over time. iitm.ac.innih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations generate a trajectory of atomic positions and velocities. iitm.ac.in

This allows for the exploration of the molecule's conformational landscape, identifying the most stable conformers and the energy barriers between them. jandr.org For this compound, MD simulations could reveal the preferred orientations of the carbamoyl and formate groups relative to the phenyl ring and how these are influenced by the solvent environment. mdpi.com Such simulations are crucial for understanding how the molecule's shape might affect its ability to interact with other molecules.

Docking Studies for Elucidating Ligand-Substrate Interactions in Catalytic Systems

If this compound were to be studied as a ligand for a biological target or a substrate in an enzyme-catalyzed reaction, molecular docking would be a key computational tool. researchgate.net Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. ajchem-a.com The output is typically a docking score, which estimates the binding affinity, and a predicted binding pose. researchgate.net

For a molecule like this compound, docking studies could identify potential protein targets and elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. frontiersin.org This information is invaluable for drug design and understanding enzymatic mechanisms. Studies on analogous carbamoylphenyl compounds have utilized docking to predict binding modes and rationalize biological activity. researchgate.net

Prediction of Spectroscopic Signatures and Reaction Products

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for structure validation. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and electronic (UV-Vis) spectra. nih.govchemrxiv.org The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental spectra to assign specific vibrational modes to different functional groups within the molecule. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing insights into the electronic transitions responsible for the observed absorption bands. nih.gov Furthermore, by analyzing the potential energy surface and reaction pathways, computational models can predict the likely products of chemical reactions involving this compound.

| Spectroscopic Data | Predicted (Illustrative) | Experimental (Hypothetical) |

| IR Frequency (C=O, ester) | 1750 cm⁻¹ | 1735 cm⁻¹ |

| IR Frequency (C=O, amide) | 1680 cm⁻¹ | 1670 cm⁻¹ |

| IR Frequency (N-H stretch) | 3400, 3300 cm⁻¹ | 3390, 3295 cm⁻¹ |

| UV-Vis λmax | 280 nm | 278 nm |

Note: Predicted values are based on typical DFT calculations and would need to be specifically computed for this compound. Experimental values are hypothetical.

Research on Applications of 2 Carbamoylphenyl Formate in Advanced Chemical Synthesis and Industrial Processes

Role as a Chemical Intermediate or Building Block in Organic Synthesis

The "2-carbamoylphenyl" structural motif is a component of various molecules utilized as intermediates in organic synthesis. Organic building blocks are fundamental components, often with specific functional groups, that allow for the controlled, modular assembly of more complex target compounds. physicsandmathstutor.com For instance, related structures like (2-carbamoylphenyl)methyl benzoate (B1203000) have been noted in patent literature concerning enzymatic synthesis, highlighting the utility of this class of compounds as reactive intermediates. google.com

The synthesis of complex organic molecules often proceeds through a multi-stage process where an initial reactant is converted into an intermediate, which then becomes the precursor for the final product. physicsandmathstutor.com The reactivity of functional groups, such as the ester in a formate (B1220265) compound or the amide in the carbamoyl (B1232498) group, is crucial for these transformations. While direct studies on 2-Carbamoylphenyl formate are scarce, the principles of organic synthesis suggest its potential role in reactions such as nucleophilic substitution or as a precursor for forming heterocyclic compounds.

Potential in Carbon Dioxide Utilization and Carbon Capture Technologies

A significant area of modern chemical research is the utilization of carbon dioxide (CO₂) as a renewable feedstock for chemicals and fuels, a field known as Carbon Capture and Utilization (CCU). rsc.orgptx-hub.org In this context, formate (HCOO⁻) is considered a key intermediate. rsc.orgmpi-bremen.de The electrochemical or biocatalytic reduction of CO₂ can produce formate, which serves as a stable, liquid energy carrier and a C1 building block for more complex molecules. rsc.orgmpi-bremen.de

The conversion of CO₂ to formate is a promising first step in creating a more sustainable chemical industry. rsc.org Research has focused on developing efficient catalytic systems to make this conversion economically viable. mpi-bremen.dersc.org While these studies primarily focus on producing simple formate salts or formic acid, the resulting formate could theoretically be used in subsequent esterification reactions to produce compounds like this compound.

Table 1: Overview of Carbon Capture and Utilization Approaches

| Technology Type | Description | Relevance to Formate |

|---|---|---|

| Post-Combustion Capture | CO₂ is separated from flue gases after fuel combustion, often using amine scrubbing. ogci.com | Provides a concentrated CO₂ stream that can be converted to formate. |

| Pre-Combustion Capture | Fuel is converted into a mixture of H₂ and CO₂ before combustion. The CO₂ is separated from the high-pressure gas stream. ogci.com | Generates a pure CO₂ source for subsequent conversion into formate. |

| Oxy-Fuel Combustion | Fuel is burned in nearly pure oxygen instead of air, resulting in a flue gas that is mainly CO₂ and water. ogci.com | Creates a high-purity CO₂ stream suitable for efficient conversion to formate. |

| Electrochemical Reduction | An electrochemical cell, often using a gas-diffusion electrode, converts CO₂ directly into formate. rsc.org | A direct and increasingly efficient method for producing formate from CO₂. |

| Biocatalytic Reduction | Enzymes, such as formate dehydrogenases, are used to catalyze the reduction of CO₂ to formate. mpi-bremen.denih.gov | Offers a highly specific and efficient route to formate under mild conditions. |

The integration of CO₂ capture with its conversion into value-added chemicals like formate is a critical strategy for closing the carbon loop. ptx-hub.org

Research on Biocatalytic Applications and Enzymatic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, efficiency, and sustainability under mild reaction conditions. rsc.orgbeilstein-journals.org Enzymes are increasingly used in the synthesis of pharmaceuticals, fine chemicals, and other complex molecules. mdpi.com

The enzymatic synthesis of esters, including formate esters, is a well-established field. For example, research has demonstrated the highly efficient synthesis of phenethyl formate through the direct enzymatic esterification of formic acid and phenethyl alcohol using an immobilized lipase, Novozym 435. mdpi.com In that study, optimization of reaction parameters such as enzyme concentration, temperature, and solvent led to a conversion yield of over 95%. mdpi.com This provides a strong proof-of-concept for the potential enzymatic synthesis of other formate esters, including this compound, from the corresponding alcohol (salicylamide) and a formate source.

Furthermore, enzymes play a crucial role in C1 resource utilization. mdpi.com Formate-fixing reactions, though rare, have been demonstrated, such as the condensation of acetyl-CoA and formate by pyruvate (B1213749) formate-lyase. mdpi.com More prominently, formate dehydrogenases are key enzymes in the biocatalytic reduction of CO₂ to formate, a reaction of high interest for CCU technologies. mpi-bremen.denih.gov

Table 2: Key Parameters in the Enzymatic Synthesis of Phenethyl Formate mdpi.com

| Parameter | Optimal Condition | Result |

|---|---|---|

| Enzyme | Novozym 435 | Selected as the most effective commercial lipase. |

| Enzyme Concentration | 15 g/L | Optimal concentration for maximizing conversion. |

| Molar Ratio (Acid:Alcohol) | 1:5 | Favored the forward reaction to produce the ester. |

| Temperature | 40 °C | Ideal temperature for enzyme activity and stability. |

| Solvent | 1,2-dichloroethane (B1671644) | Resulted in the highest conversion yield (95.92%). |

| Enzyme Reusability | Toluene (solvent) | The enzyme could be recycled for at least 20 reactions with >92% conversion. |

These findings underscore the feasibility of using biocatalytic methods for producing formate esters, suggesting a viable pathway for the synthesis of this compound.

Sustainable Chemical Production Pathways Involving this compound Precursors

The development of sustainable production routes for chemical manufacturing is a global priority, aiming to replace fossil-based feedstocks with renewable resources like biomass or waste CO₂. acs.orgnih.gov Such processes often involve integrated biorefineries or novel catalytic systems to create greener pathways to essential chemicals. researchgate.net

The precursors for this compound would likely be a derivative of salicylic (B10762653) acid, such as salicylamide (B354443) (2-hydroxybenzamide), and a source for the formate group, such as formic acid. Sustainable routes to these precursors are an area of active research.

Phenolic Compounds from Lignin: Phenol (B47542) and its derivatives are important commodity chemicals currently derived from petroleum. Research has demonstrated strategies to produce phenol directly from lignin, a major component of lignocellulosic biomass, through catalytic deconstruction under mild conditions. researchgate.net This could provide a renewable source for the aromatic core of the molecule.

Formic Acid from Biomass or CO₂: As previously discussed, formic acid (or its conjugate base, formate) can be produced sustainably through the electrochemical or biocatalytic reduction of CO₂. rsc.org Another route involves the oxidation of biomass. These methods offer alternatives to the conventional, energy-intensive production of formic acid from methanol (B129727) and carbon monoxide. rsc.org

By combining these sustainable pathways—generating the phenolic precursor from biomass and the formate group from CO₂—a fully renewable route to this compound could be envisioned. This approach aligns with the principles of green chemistry by utilizing renewable feedstocks and potentially reducing the carbon footprint compared to traditional petrochemical routes. acs.org

Conclusion and Future Research Directions

Summary of Synthetic and Mechanistic Insights

The synthesis of 2-Carbamoylphenyl formate (B1220265) can be logically inferred from established reactions of its constituent functional groups. A probable and efficient synthetic route involves the formylation of salicylamide (B354443) (2-hydroxybenzamide). This transformation can likely be achieved through the use of various formylating agents, such as formic acid or its activated derivatives (e.g., formyl chloride or mixed anhydrides), in the presence of a suitable catalyst or base to facilitate the esterification of the phenolic hydroxyl group. The reaction mechanism is expected to follow a nucleophilic acyl substitution pathway, where the hydroxyl oxygen of salicylamide attacks the electrophilic carbonyl carbon of the formylating agent.

Insights from related compounds, such as the synthesis of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (B1210297) from 2-(chlorocarbonyl)phenyl acetate and an aniline (B41778) derivative, further support the feasibility of such synthetic strategies. nih.goviucr.org The reaction conditions, including solvent, temperature, and reaction time, would need to be optimized to maximize yield and purity.

Opportunities for Novel Derivatives and Chemical Transformations

The structure of 2-Carbamoylphenyl formate presents multiple reactive sites, offering a rich platform for the generation of novel derivatives and engagement in various chemical transformations. The primary carbamoyl (B1232498) group and the formate ester are key handles for derivatization.

Table 1: Potential Chemical Transformations of this compound

| Reactive Site | Potential Reaction | Resulting Derivative Class | Potential Applications |

| Carbamoyl (-CONH₂) | Dehydration | Nitrile | Chemical Synthesis |

| Hofmann, Curtius, or Lossen Rearrangement | Aminophenyl formates | Pharmaceutical Intermediates | |

| N-Alkylation/Arylation | N-Substituted carbamoylphenyl formates | Medicinal Chemistry | |

| Formate Ester (-OCHO) | Hydrolysis | Salicylamide | Starting Material Recovery |

| Transesterification | Other Phenyl Esters | Fine Chemicals | |

| Ammonolysis/Aminolysis | Formamides | Organic Synthesis | |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Substituted 2-Carbamoylphenyl formates | Materials Science, Pharmaceuticals |

The development of these derivatives could lead to new classes of compounds with tailored electronic, physical, and biological properties. For instance, the synthesis of various N-substituted derivatives could be explored for their potential as bioactive molecules, drawing parallels to the diverse applications of other carbamoylphenyl compounds in medicinal chemistry. acs.org

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is crucial for accelerating the exploration of this compound and its derivatives. nih.gov Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. nih.gov

Table 2: Key Parameters for Computational and Experimental Integration

| Area of Investigation | Computational Methods | Experimental Techniques | Expected Insights |

| Molecular Structure | Geometry Optimization (DFT) | X-ray Crystallography, NMR Spectroscopy | Bond lengths, bond angles, conformational preferences. nih.gov |

| Reaction Mechanisms | Transition State Searching, Intrinsic Reaction Coordinate (IRC) analysis | Kinetic Studies, Isotope Labeling, In-situ Spectroscopy | Elucidation of reaction pathways and rate-determining steps. |

| Spectroscopic Properties | Calculation of Vibrational Frequencies, NMR Chemical Shifts | FT-IR, Raman, ¹H & ¹³C NMR Spectroscopy | Assignment and interpretation of experimental spectra. |

| Derivative Design | Molecular Docking, QSAR | High-Throughput Screening, Biological Assays | Prediction and validation of biological activity for new derivatives. ujpronline.com |

By predicting reaction outcomes and molecular properties, computational studies can guide experimental efforts, leading to more efficient and targeted research. For example, computational screening of potential catalysts for the synthesis of this compound could significantly reduce the experimental workload. Conversely, experimental data is essential for validating and refining computational models, ensuring their predictive accuracy.

Emerging Avenues in Sustainable Chemistry and Industrial Relevance

The principles of green chemistry offer a framework for developing environmentally benign processes for the synthesis and application of this compound. gctlc.org Future research should focus on utilizing renewable feedstocks, employing greener solvents, and developing catalytic systems that operate under mild conditions with high atom economy.

The industrial relevance of this compound is currently underexplored but holds potential in several areas. Formate esters, in general, are used as intermediates in the chemical industry. rsc.org Given the presence of the carbamoylphenyl moiety, this compound could serve as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. For instance, compounds containing the carbamoylphenyl group are investigated for their biological activities. acs.orgsilverfernchemical.com

Future research should aim to:

Develop catalytic systems for the synthesis of this compound directly from carbon dioxide, a key goal in carbon capture and utilization (CCU) strategies. rsc.org

Explore the use of biocatalysts, such as lipases, for the synthesis and transformation of this compound, which can offer high selectivity and mild reaction conditions. nih.gov

Investigate the potential of this compound and its derivatives as building blocks for functional materials, leveraging the hydrogen-bonding capabilities of the carbamoyl group and the reactivity of the formate ester.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.